molecular formula C24H18ClN3O B2733257 1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-17-1

1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2733257
CAS RN: 901246-17-1
M. Wt: 399.88
InChI Key: WJQBTPBZUHKYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as CMMPQ, is a synthetic compound that belongs to the class of pyrazoloquinolines. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Quinoxaline and Quinoline Derivatives in Scientific Research

Chemical Properties and Synthesis Quinoxalines, including compounds like "1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline", are recognized for their unique chemical properties, enabling a wide range of applications. They are synthesized through the condensation of ortho-diamines with 1,2-diketones. This process allows for the creation of various substituted derivatives, which can be tailored for specific uses in pharmaceuticals, dyes, and as catalysts ligands (Aastha Pareek and Dharma Kishor, 2015).

Anticorrosive Applications Quinoline derivatives have been extensively used as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their high electron density, which allows them to adsorb and form stable chelating complexes with surface metallic atoms. This property is particularly valuable in protecting industrial equipment and infrastructure from corrosion (C. Verma, M. Quraishi, E. Ebenso, 2020).

Optoelectronic Materials Quinazoline and pyrimidine derivatives, similar in structural complexity to the mentioned compound, have found applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for developing novel materials used in organic light-emitting diodes (OLEDs), luminescent elements, and photoelectric conversion elements. This highlights their potential in advancing technology in display and lighting industries (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

Pharmacological Significance The pharmacological significance of quinoline and quinazoline alkaloids is well-documented, with many compounds showing bioactive properties such as antitumor, antimicrobial, and anti-inflammatory effects. These compounds serve as key templates for the development of new therapeutic agents, underlining their importance in medicinal chemistry (Xiao-fei Shang et al., 2018).

Biological Optical Sensors Pyrimidine derivatives, which share structural features with quinoxaline and quinoline, are employed as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. This has implications in environmental monitoring and biomedical diagnostics, demonstrating the versatility of quinoline derivatives in scientific research (Gitanjali Jindal, N. Kaur, 2021).

properties

IUPAC Name

1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c1-15-6-8-16(9-7-15)23-21-14-26-22-11-10-19(29-2)13-20(22)24(21)28(27-23)18-5-3-4-17(25)12-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQBTPBZUHKYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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